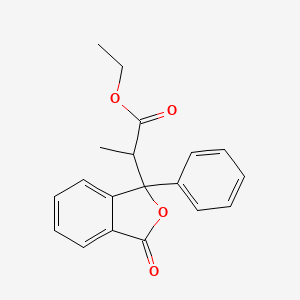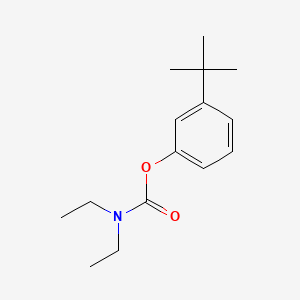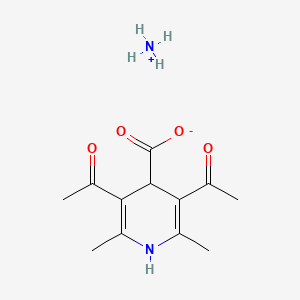
4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid, acetyl, and methyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt typically involves multiple steps. One common method includes the acetylation of 2,6-dimethyl-4-pyridinecarboxylic acid, followed by the reduction of the resulting product to form the dihydro derivative. The final step involves the formation of the monoammonium salt through a reaction with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses and applications.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
4-Pyridinecarboxylic acid, 3,5-diacetyl-1,4-dihydro-2,6-dimethyl-, monoammonium salt is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other pyridinecarboxylic acids .
Propiedades
Número CAS |
27296-03-3 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
azanium;3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO4.H3N/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5;/h11,13H,1-4H3,(H,16,17);1H3 |
Clave InChI |
PVOWIXZJMMOEKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)[O-])C(=O)C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


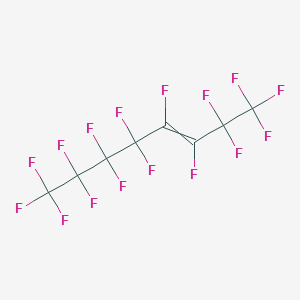
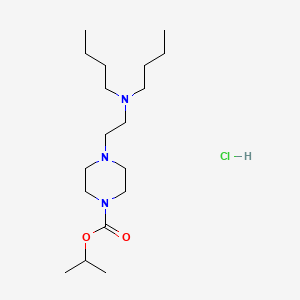
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
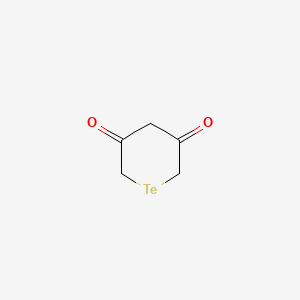
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
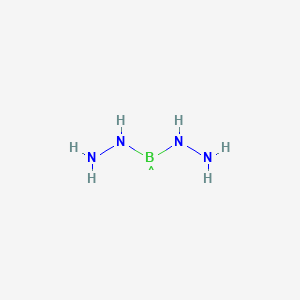

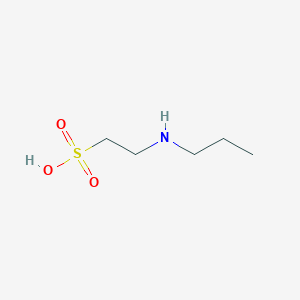
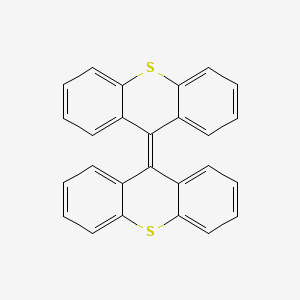

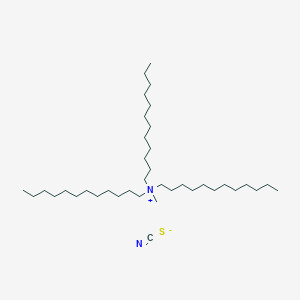
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
